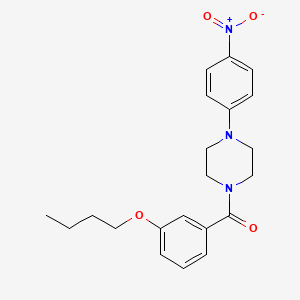
N-benzyl-N-ethyl-8-methoxy-4-methyl-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-ethyl-8-methoxy-4-methyl-2-quinolinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BE-2254 and is a member of the quinolinamine family. It is a yellow solid that is soluble in organic solvents and has a molecular weight of 329.43 g/mol.
Mechanism of Action
The exact mechanism of action of BE-2254 is not fully understood. However, studies have suggested that it works by inhibiting the activity of various enzymes and proteins that are involved in cell growth and proliferation. It has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BE-2254 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. It has also been found to induce DNA damage and oxidative stress in cancer cells. In addition, BE-2254 has been found to have anti-inflammatory properties and can inhibit the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BE-2254 in lab experiments is its potent anti-cancer properties. It has been found to be effective against a wide range of cancer cell lines and can induce apoptosis in cancer cells. However, one of the limitations of using BE-2254 in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on BE-2254. One area of research is to further understand the mechanism of action of BE-2254 and how it induces apoptosis in cancer cells. Another area of research is to optimize the synthesis method of BE-2254 to improve its yield and purity. Additionally, studies can be conducted to investigate the potential applications of BE-2254 in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, BE-2254 is a chemical compound with promising potential in scientific research. Its potent anti-cancer properties and ability to induce apoptosis in cancer cells make it a valuable tool in cancer research. Further research is needed to fully understand the mechanism of action of BE-2254 and its potential applications in other fields.
Synthesis Methods
The synthesis of BE-2254 involves the reaction of 8-methoxy-4-methyl-2-quinolinamine with benzyl chloride and ethylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields BE-2254 as the final product. This synthesis method has been optimized to produce high yields of BE-2254 with high purity.
Scientific Research Applications
BE-2254 has been extensively studied for its potential applications in various fields of science. One of the most promising applications of BE-2254 is in the field of cancer research. Studies have shown that BE-2254 has potent anti-cancer properties and can induce apoptosis in cancer cells. It has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-benzyl-N-ethyl-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-4-22(14-16-9-6-5-7-10-16)19-13-15(2)17-11-8-12-18(23-3)20(17)21-19/h5-13H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUAMBJPGQDIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethyl-8-methoxy-4-methylquinolin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4988877.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4988883.png)


![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3,3,5,5-tetramethylcyclohexyl)propanamide](/img/structure/B4988904.png)
![N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4988911.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4988921.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4988923.png)
![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988928.png)
![N-{4-[(3-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4988930.png)
![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4988957.png)
![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)